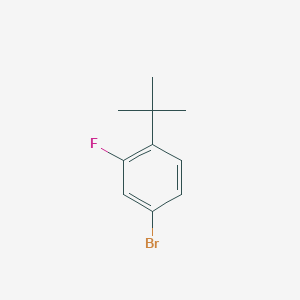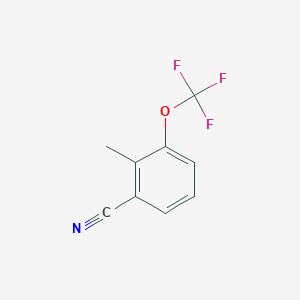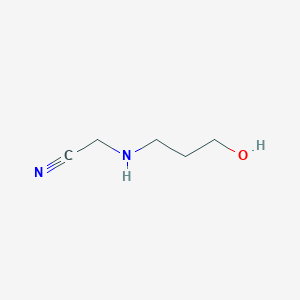
2-((3-Hydroxypropyl)amino)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Hydroxypropyl)amino)acetonitrile is an organic compound with the molecular formula C5H10N2O It is a derivative of aminoacetonitrile, featuring a hydroxypropyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxypropyl)amino)acetonitrile typically involves the reaction of aminoacetonitrile with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of aminoacetonitrile attacks the carbon atom of 3-chloropropanol, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Aminoacetonitrile, 3-chloropropanol, base (e.g., sodium hydroxide)
Solvent: Typically an alcohol such as ethanol
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-((3-Hydroxypropyl)amino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-((3-oxopropyl)amino)acetonitrile or 2-((3-carboxypropyl)amino)acetonitrile.
Reduction: Formation of 2-((3-hydroxypropyl)amino)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-((3-Hydroxypropyl)amino)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of nitrogen-containing heterocycles and other complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2-((3-Hydroxypropyl)amino)acetonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. The hydroxypropyl group can enhance its solubility and reactivity, facilitating its incorporation into larger molecular structures.
類似化合物との比較
Similar Compounds
Aminoacetonitrile: A simpler analog without the hydroxypropyl group.
3-Hydroxypropylamine: Lacks the nitrile group but contains the hydroxypropyl moiety.
2-Amino-3-hydroxypropionitrile: Contains both amino and hydroxy groups but in different positions.
Uniqueness
2-((3-Hydroxypropyl)amino)acetonitrile is unique due to the presence of both the hydroxypropyl and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its bifunctional nature allows it to participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C5H10N2O |
|---|---|
分子量 |
114.15 g/mol |
IUPAC名 |
2-(3-hydroxypropylamino)acetonitrile |
InChI |
InChI=1S/C5H10N2O/c6-2-4-7-3-1-5-8/h7-8H,1,3-5H2 |
InChIキー |
BWTLEDIIZUOBQI-UHFFFAOYSA-N |
正規SMILES |
C(CNCC#N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide](/img/structure/B12964564.png)
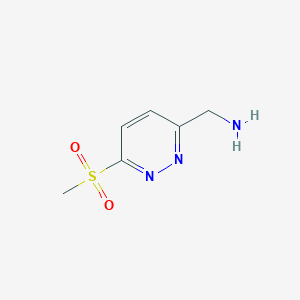
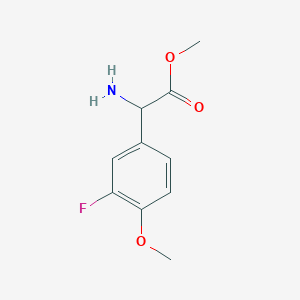

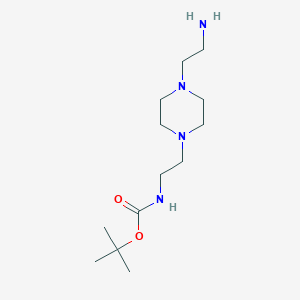
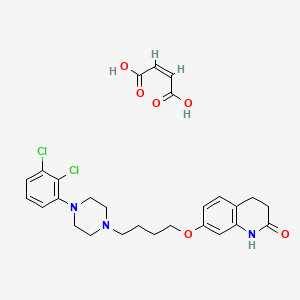
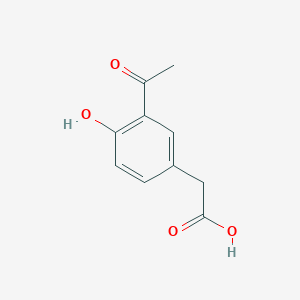
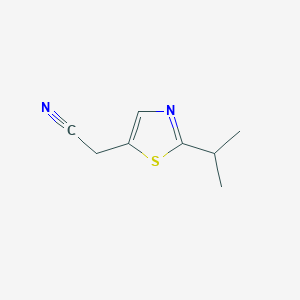
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B12964605.png)

![tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B12964610.png)

